molecular formula C24H28N4O4 B11192615 Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11192615
M. Wt: 436.5 g/mol
InChI Key: QORULABJZBZISM-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 3-methoxyphenylamine with ethyl chloroformate in the presence of a base such as triethylamine.

    Cyclization: The piperazine derivative is then subjected to cyclization with a suitable diketone, such as acetylacetone, under acidic conditions to form the tetrahydropyrimidine core.

    Esterification: The final step involves esterification of the carboxyl group with ethanol in the presence of a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its effects on neurotransmitter receptors and its potential as a central nervous system (CNS) drug.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with G-protein-coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways. This interaction can lead to therapeutic effects in conditions such as depression, anxiety, and other CNS disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a piperazine ring with a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-8-5-4-6-9-17)25-24(26-22(20)29)28-14-12-27(13-15-28)18-10-7-11-19(16-18)31-2/h4-11,16,20-21H,3,12-15H2,1-2H3,(H,25,26,29)

InChI Key

QORULABJZBZISM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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